

Benchmarking L-573,655: A Comparative Analysis Against Standard Antibiotics

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Compound of Interest

Compound Name: L-573655

Cat. No.: B1673782

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This guide provides an objective comparison of the in-vitro activity of the novel LpxC inhibitor, L-573,655, against a panel of standard antibiotics. The data presented herein is compiled from publicly available research to offer a comprehensive overview of its potential as an antibacterial agent.

Executive Summary

L-573,655 is an experimental oxazoline hydroxamic acid that demonstrates inhibitory activity against the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. This enzyme is a key component in the biosynthesis of lipopolysaccharide (LPS), an essential outer membrane component in most Gram-negative bacteria. By targeting LpxC, L-573,655 disrupts the integrity of the bacterial outer membrane, leading to cell death. This guide benchmarks the antimicrobial activity of L-573,655 against commonly used antibiotics, providing a comparative landscape for its potential therapeutic application.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of L-573,655 and standard antibiotics against selected bacterial strains. MIC is defined as the

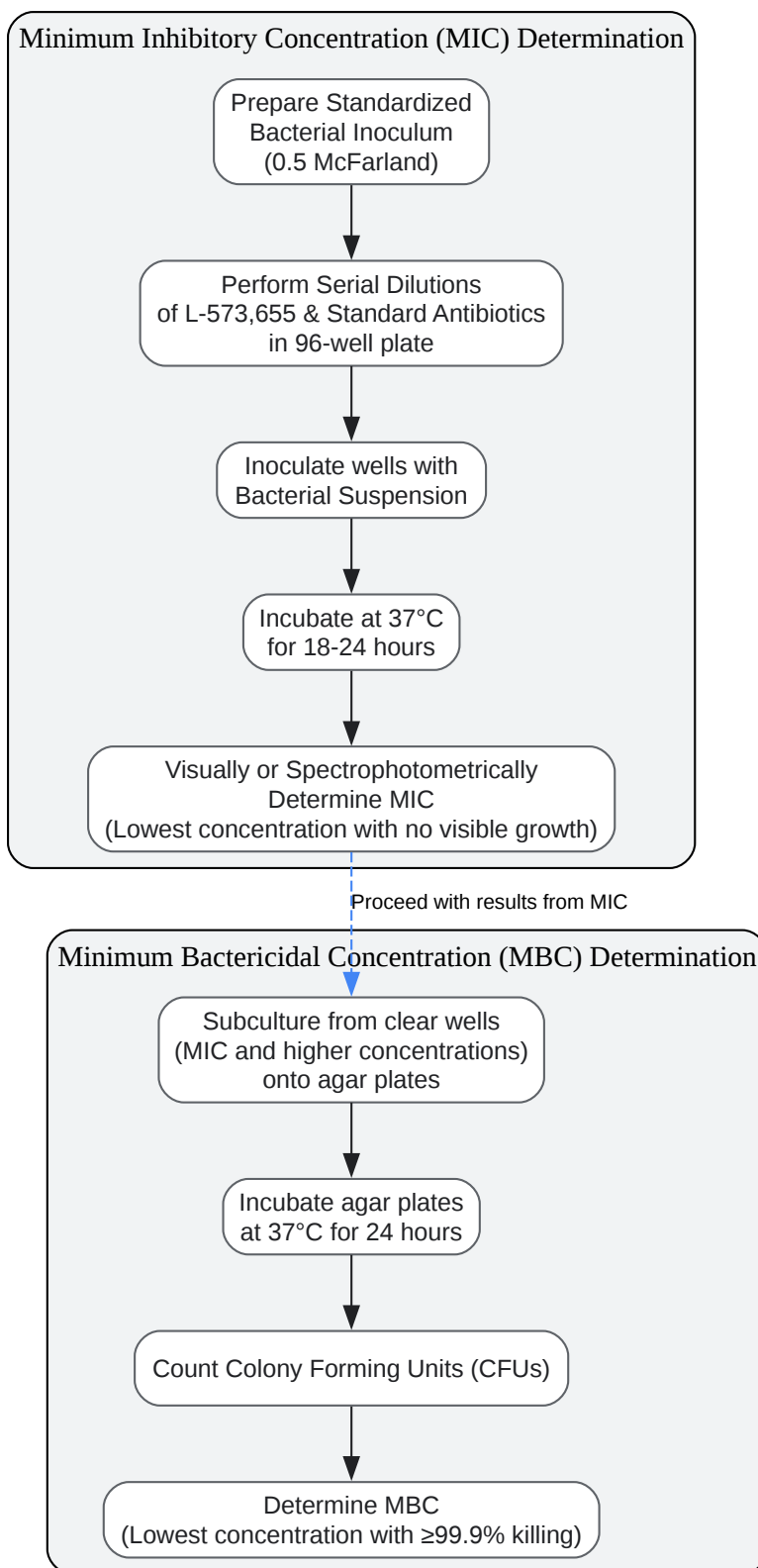
lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in-vitro.

Antimicrobial Agent	Mechanism of Action	Organism	MIC (µg/mL)
L-573,655	LpxC Inhibitor	Escherichia coli (wild-type)	200-400
Pseudomonas aeruginosa	>32 (Inactive)		
Ciprofloxacin	DNA Gyrase Inhibitor	Escherichia coli	0.013 - 0.08[1]
Klebsiella pneumoniae	≥4 (resistant strains) [2]		
Staphylococcus aureus	0.6[1]		
Ceftriaxone	Cell Wall Synthesis Inhibitor	Escherichia coli	≤ 1 (susceptible) - 64 (ESBL-producing)[3] [4]
Klebsiella pneumoniae	65% sensitive[5]		
Staphylococcus aureus	2 - 8 (MSSA)[6]		
Gentamicin	Protein Synthesis Inhibitor	Escherichia coli	≤ 0.025 (susceptible) [7]
Klebsiella pneumoniae	<2 (susceptible)[8]		
Staphylococcus aureus	0.235 - 0.5[9]		
Imipenem	Cell Wall Synthesis Inhibitor	Escherichia coli	1.5 (MIC50) - 4 (MIC90)[10]
Klebsiella pneumoniae	8 - 32 (resistant strains)[11]		
Enterobacteriaceae	≤1 (susceptible) - 8 (less susceptible)		

Signaling Pathway and Experimental Workflow

Diagram illustrating the biosynthetic pathway for the synthesis of the outer membrane assembly. The pathway starts with UDP-GlcNAc, which is converted to UDP-3-O-acetyl-GlcNAc by the enzyme LpxA. This intermediate then reacts with LPS (represented by a blue box) to form LpxC, which is then converted to LpxD. The pathway continues through a series of steps involving LpxE, LpxF, LpxG, LpxH, LpxI, and LpxJ, leading to the formation of a Lipid A precursor. This precursor is then converted to Kdo Transferases, which are involved in the synthesis of Core Oligosaccharides. The pathway then proceeds through O-Antigen Synthesis & Ligases to form Mature Lipopolysaccharide (LPS), which is finally assembled into the Outer Membrane Assembly.





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Address: 3281 E Guasti Rd

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